2,6-Dimethylphenol
Overview
Description
2,6-Dimethylphenol (DMP) is a compound that has been extensively studied due to its relevance in the plastics industry and its interesting chemical properties. It is a derivative of phenol with two methyl groups at the 2nd and 6th positions on the aromatic ring. The compound is known for its role in the synthesis of polyphenylene oxides and its reactivity in various chemical reactions, particularly those catalyzed by copper and involving radical species .
Synthesis Analysis
The synthesis of DMP and its derivatives has been a subject of multiple studies. Oxidative polymerization of DMP yields polyphenylene oxide, a polymer with significant commercial value. This polymerization can be catalyzed by copper, and the process has been analyzed using HPLC to understand the coupling reactions and the formation of oligomeric phenols . Additionally, phase transfer catalyzed polymerization has been employed to synthesize α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, demonstrating the versatility of DMP in polymer chemistry . Furthermore, selective methylation of phenol to produce DMP has been achieved using an iron-chromium mixed oxide catalyst, highlighting the industrial relevance of DMP synthesis .
Molecular Structure Analysis
The molecular structure of DMP is characterized by the presence of two methyl groups on an aromatic phenol ring, which influences its reactivity and physical properties. The positions of these substituents are crucial in determining the compound's behavior in various reactions, such as those initiated by OH radicals in atmospheric degradation processes . Structural characterization of DMP complexes with metals like scandium, ytterbium, and yttrium has also been reported, providing insight into the coordination chemistry of DMP derivatives .
Chemical Reactions Analysis
DMP undergoes a variety of chemical reactions, including oxidative degradation initiated by OH radicals, which is significant in atmospheric chemistry and combustion processes. The reaction pathways and kinetics of these processes have been studied using computational methods, revealing the formation of various radicals and oxidation products . The photochemical behavior of DMP in aqueous solutions has also been investigated, showing evidence for the fragmentation of the α C-C bond upon excitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMP are influenced by its molecular structure. Its reactivity towards electrophilic and radical species makes it a valuable monomer for polymer synthesis. The chlorination of DMP has been studied, providing insights into the structural aspects of polysubstituted cyclohexenones and cyclohexenones, which are important for understanding the reactivity of DMP under different conditions . Additionally, the catalytic synthesis of DMP from methanol and cyclohexanol over magnesium oxide supported chromium catalysts has been explored, suggesting potential applications in utilizing industrial by-products for DMP production .
Scientific Research Applications
Industrial Application in Plastics
2,6-Dimethylphenol (2,6-DMP) plays a significant role in the plastics industry. A study by Żukowski et al. (2014) focused on the methylation of phenol to produce 2,6-DMP using an iron-chromium catalyst. This process is particularly important for synthesizing plastics and was optimized to achieve over 90% phenol conversion and high 2,6-DMP selectivity, indicating its industrial applicability (Żukowski et al., 2014).
Environmental Concerns and Biodegradation
2,6-DMP, as an environmental pollutant, has raised concerns, especially its impact on aquatic animals. Ji et al. (2019) investigated the biodegradation of 2,6-DMP by Mycobacterium neoaurum B5-4. This study is crucial as it provides insights into the microbial degradation of 2,6-DMP and potential methods for environmental remediation of 2,6-DMP-contaminated areas (Ji et al., 2019).
Oxidative Polymerization and Applications
The oxidative polymerization of 2,6-DMP to form poly(2,6-dimethyl-1,4-phenylene oxide) is another key application area. A study by Saito et al. (2006) demonstrated a green method for preparing this polymer using a copper complex catalyst in water, highlighting the potential for environmentally friendly polymer production processes (Saito et al., 2006).
Contribution to Vitamin E Precursor Synthesis
2,6-DMP also plays a role in the synthesis of vitamin E precursors. Ji et al. (2022) explored the use of 2,6-DMP monooxygenase MpdAB from Mycobacterium neoaurum for this purpose, indicating its potential in the pharmaceutical industry (Ji et al., 2022).
Safety And Hazards
2,6-Dimethylphenol is considered hazardous. It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys . It is combustible . Safety measures include keeping away from open flames, hot surfaces, and sources of ignition. It is recommended to take precautionary measures against static discharge and to immediately change contaminated clothing .
properties
IUPAC Name |
2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 2,6-DIMETHYLPHENOL | |
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Related CAS |
25134-01-4 | |
Record name | 2,6-Xylenol homopolymer | |
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DSSTOX Substance ID |
DTXSID9024063 | |
Record name | 2,6-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Flash Point |
165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Xylenol | |
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Density |
1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,6-DIMETHYLPHENOL | |
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Vapor Pressure |
0.27 [mmHg], 0.274 mm Hg @ 25 °C | |
Record name | 2,6-Dimethylphenol | |
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Product Name |
2,6-Dimethylphenol | |
Color/Form |
LEAVES OR NEEDLES FROM ALCOHOL | |
CAS RN |
576-26-1, 25134-01-4 | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-xylenol | |
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Melting Point |
120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |
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Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.